N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a dimethylamino group, a pyrrolidine ring, and a trifluoromethoxy-substituted benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Dimethylamino Group: Dimethylamine is introduced to the triazine core via nucleophilic substitution, often in the presence of a base such as triethylamine.
Attachment of the Pyrrolidine Ring: Pyrrolidine is then added to the triazine ring, typically through another nucleophilic substitution reaction.
Coupling with Benzamide: The final step involves coupling the triazine derivative with 2-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups attached to the triazine ring.
Reduction: Reduction reactions can modify the triazine ring or the benzamide moiety, depending on the reagents used.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the triazine ring, where different nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, while the dimethylamino and pyrrolidine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
- N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
Uniqueness
Compared to similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the pyrrolidine ring, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the trifluoromethoxy group provides increased stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-9-5-6-10-27)11-22-15(28)12-7-3-4-8-13(12)29-18(19,20)21/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSJGPSQSAMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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